Saururenin

antiviral stereochemistry-activity relationship HSV-1

Saururenin is a structurally authenticated threo-(-) dibenzylbutane lignan essential for antiviral screening programs. • Defined stereochemical negative control; no detectable anti-HSV-1 or anti-HIV activity, in contrast to erythro-NDGA (IC50 4.12 μg/mL). • Validated by published spectroscopic data (NMR, MS, OR) and total synthesis route (87% final step yield). • Suitable as a reference standard for Saururus-derived herbal product QC and natural product dereplication. Available from BenchChem with full analytical documentation.

Molecular Formula C22H28O3
Molecular Weight 340.5 g/mol
Cat. No. B13301902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaururenin
Molecular FormulaC22H28O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(COC2)C=C1)C(C)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H28O3/c1-15(9-17-5-7-19-13-25-14-20(19)11-17)16(2)10-18-6-8-21(23-3)22(12-18)24-4/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3/t15-,16-/m1/s1
InChIKeyMCLJJJWYWWGVTK-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saururenin – Product Baseline Overview


Saururenin is a naturally occurring neolignan belonging to the 1,4-diaryl-2,3-dimethylbutane structural group, first isolated from Saururus cernuus [1]. Its molecular formula is C22H28O3 (MW 340.50 g/mol), and it exists as the threo-(–) enantiomer, a stereochemical feature that distinguishes it from the erythro-configured nordihydroguaiaretic acid (NDGA) [2]. Saururenin has been used as a reference standard in phytochemical analysis and as a starting scaffold for structure-activity relationship (SAR) studies of dibenzylbutane lignans [3].

Phytochemical reference standard for lignan authentication
Starting scaffold for dibenzylbutane SAR studies
Defined threo-(–) enantiomer for stereochemical control

Why Generic Neolignan Substitution Fails


Saururenin cannot be interchangeably substituted with other in-class dibenzylbutane lignans such as NDGA, austrobailignan-6, or saucernetin due to determinative differences in stereochemistry and aromatic substitution patterns that directly dictate bioactivity outcomes [1]. The threo configuration of saururenin versus the erythro configuration of NDGA leads to divergent antiviral selectivity profiles: in a direct panel screen of 13 synthetic lignan analogues, NDGA (14) exhibited anti-HSV-1 activity (IC50 4.12 μg/mL, SI 3.0), whereas threo-(–)-saururenin (10b) showed no detectable anti-HSV or anti-HIV activity under identical assay conditions [2]. This stereochemistry-activity gating means that procurement of a generic 'dibenzylbutane lignan' without specifying the threo/erythro isomer risks selecting a compound with entirely different pharmacological relevance [2].

Stereochemistry mismatch
Threo vs. erythro configuration can completely gate antiviral activity; generic dibenzylbutane lignans may exhibit divergent bioactivity profiles.
Isomer misassignment risk
Procurement without explicit threo/erythro specification risks selecting a compound with pharmacological relevance that differs from saururenin.

Saururenin – Quantitative Differentiation Evidence


Antiviral Selectivity: Threo vs. Erythro Stereochemistry

In a direct head-to-head comparison of 13 lignan analogues synthesized via a unified Stobbe reaction route, threo-(–)-saururenin (compound 10b) showed no detectable activity against HSV-1 in Vero cells, whereas erythro-NDGA (compound 14) exhibited an IC50 of 4.12 μg/mL with a selectivity index (SI) of 3.0 [1]. The active anti-HSV compounds in the panel (10a, 12a, 12b, 13a, and 14) all possessed the erythro configuration, while the threo-configured saururenin was inactive, establishing that the threo/erythro stereochemistry is a binary gate for anti-HSV activity in this scaffold [1].

Anti-HSV-1 Activity
Head-to-head
Saururenin (10b): no detectable activity
NDGA (14): IC50 4.12 μg/mL, SI 3.0
Stereochemistry gates anti-HSV-1 effect; threo configuration disfavored in this assay.
Vero cell assay; acyclovir IC50 1.66 μg/mL as reference.
antiviral stereochemistry-activity relationship HSV-1

Anti-HIV Activity Profile Comparison

In a panel screen of 13 lignan analogues for HIV Tat transactivation inhibition in human epithelial cells, threo-(–)-saururenin (10b) exhibited no obvious activity, while compound 9a (an erythro-configured analogue) showed measurable inhibition with an IC50 of 160 μg/mL [1]. This result places saururenin in the inactive subset of the series and further demonstrates that the threo configuration is disfavored for HIV Tat inhibition within this chemotype [1].

Anti-HIV Tat Inhibition
Head-to-head
Saururenin (10b): no obvious activity
Compound 9a: IC50 160 μg/mL
Threo configuration again inactive, supporting negative control role.
Human epithelial cell Tat transactivation assay.
anti-HIV Tat transactivation lignan SAR

Antitumor Cytotoxicity Across Cancer Cell Lines

When evaluated against HL-60 (leukemia), PC-3MIE8 (prostate), BGC-823 (stomach), and MDA-MB-435 (breast) cancer cell lines, threo-(–)-saururenin (10b), NDGA (14), and all other tested lignan analogues exhibited uniformly low antitumor activity with inhibitory rates below 30% [1]. This class-wide low cytotoxicity profile differentiates the dibenzylbutane lignan series from more potent cytotoxic neolignans such as verrucosin and saucernetin, which reduced DU145 prostate cancer cell viability at 50 μmol/L within 24 hours [2].

Antitumor Cytotoxicity
Cross-study
Inhibitory rate
Class-wide low cytotoxicity; supports baseline benchmarking.
Verrucosin reduced DU145 viability at 50 μmol/L in separate study.
Antioxidant Activity
Class-level
DPPH radical scavenging evaluated; quantitative data not publicly accessible
Panel inclusion supports antioxidant SAR entry point.
Co-isolated macelignan is a known antioxidant.
Total Synthesis Benchmark
Method context
8–9 steps; final reduction yield 87%
Published synthetic route supports procurement reproducibility.
First total synthesis via unified Stobbe strategy.
antitumor cytotoxicity cancer cell lines

Antioxidant Activity Among Dibenzylbutane Lignans

In a study isolating six dibenzylbutane lignans from Schisandra bicolor stems, saururenin (compound 5) was evaluated alongside schibicolignan A (1), bis[dibenzylbutane] (2), machilin A (3), macelignan (4), and sphenanlignan (6) for antioxidant activity [1]. While the full quantitative dataset remains behind a paywall, the study's inclusion of saururenin in a defined antioxidant screening panel confirms its relevance for oxidative stress research, and the co-isolated compound macelignan is a known antioxidant with free radical scavenging activity, providing a structural comparator framework for SAR interpretation [1].

Antioxidant Activity
Class-level
DPPH radical scavenging evaluated; quantitative data not publicly accessible
Panel inclusion supports antioxidant SAR entry point.
Co-isolated macelignan is a known antioxidant.
antioxidant DPPH dibenzylbutane lignan

Total Synthesis Benchmark and Accessibility

The 2010 unified synthetic strategy reported by Xia et al. achieved the first total synthesis of threo-(–)-saururenin (10b) in 8–9 steps from simple aromatic precursors via Stobbe condensation, alkylation, and threo/erythro resolution [1]. Among the 13 lignans obtained, saururenin was one of three natural products synthesized for the first time, along with compounds 7b and 13a [1]. The reported yield for saururenin (10b) was 87% in the final reduction step [2]. This synthetic accessibility contrasts with NDGA (14), which was obtained via a different route involving PCl5-mediated dichloromethylene formation followed by hydrolysis [1].

Total Synthesis Benchmark
Method context
8–9 steps; final reduction yield 87%
Published synthetic route supports procurement reproducibility.
First total synthesis via unified Stobbe strategy.
total synthesis lignan synthetic methodology

Saururenin – Research and Industrial Application Scenarios


Antiviral SAR Negative Control Studies

Saururenin serves as a definitive threo-configured negative control in antiviral SAR panels. When screening dibenzylbutane lignans against HSV-1 or HIV Tat, saururenin (10b) consistently shows no activity, while its erythro counterpart NDGA (14) exhibits anti-HSV activity (IC50 4.12 μg/mL) [1]. This binary stereochemistry-activity gate makes saururenin an essential reference compound for any laboratory investigating the antiviral potential of lignan scaffolds.

Phytochemical Authentication Reference Standard

Saururenin was first isolated from Saururus cernuus alongside six other neolignans [1] and has subsequently been identified in Saururus chinensis and Schisandra bicolor [2]. Its well-characterized spectroscopic profile (NMR, MS, optical rotation data published in Xia et al., 2010) makes it suitable as a certified reference material for quality control of Saururus-derived herbal products and for dereplication in natural product discovery workflows.

Low-Cytotoxicity Baseline for Anticancer Screening

Given that saururenin and all tested dibenzylbutane lignans showed <30% inhibition across HL-60, PC-3MIE8, BGC-823, and MDA-MB-435 cancer cell lines [1], saururenin is an appropriate low-cytotoxicity baseline for benchmarking more potent neolignans such as verrucosin and saucernetin, which demonstrated clear cytotoxicity in prostate cancer models (DU145, PC3) at 50 μmol/L [2].

Synthetic Methodology and Scaffold Diversification

The 2010 total synthesis of saururenin via a unified Stobbe condensation–alkylation–resolution strategy (8–9 steps, 87% final step yield) [1] provides a validated synthetic entry point for medicinal chemistry programs seeking to generate saururenin-derived analogue libraries. The synthetic route's compatibility with diverse aromatic precursors enables systematic exploration of structure-activity relationships in the threo-dibenzylbutane series.

Application
Selection Property
Validation Focus
Antiviral SAR negative control studies
Threo stereochemical configuration
Stereochemistry-activity gating interpretation
Phytochemical authentication reference
Published spectroscopic characterization
Quality control and dereplication workflows
Low-cytotoxicity baseline for anticancer screening
Class-wide cytotoxicity profile
Cytotoxicity endpoint benchmarking
Synthetic methodology and scaffold diversification
Validated synthetic route with characterization
Analogue library generation
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